4-(Piperidin-4-yl)thiazole
Overview
Description
“4-(Piperidin-4-yl)thiazole” is a compound that contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Scientific Research Applications
Anti-Arrhythmic Activity
Research has highlighted the potential of 4-(Piperidin-4-yl)thiazole derivatives in treating arrhythmias. Specifically, synthesis and anti-arrhythmic activity of certain piperidine-based 1,3-thiazole derivatives have been studied, indicating their significance in cardiac health applications (Abdel‐Aziz et al., 2009).
Tuberculosis Treatment
A series of thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promise in treating tuberculosis, highlighting another critical application area of these compounds (Jeankumar et al., 2013).
Cancer Treatment
The synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones has demonstrated selective antitumoral activity, particularly against glioblastoma multiforme. These compounds selectively induced cell death in cancerous cells without affecting normal cells, suggesting their potential in cancer therapy (da Silveira et al., 2017).
Inhibiting Na+/K(+)-ATPase and Ras Oncogene Activity
Compounds such as 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone have shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, which is significant in the context of developing new cancer treatments (Lefranc et al., 2013).
Antimicrobial Agents
Several compounds containing this compound have been synthesized and tested for their antimicrobial activities. These compounds have shown promising results in combating bacterial and fungal infections, expanding their utility in the field of antimicrobial research (Tamer & Qassir, 2019).
Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, including those with thiazole side chains, have been synthesized and studied for their fluorescence properties. These compounds serve as novel fluorescent pH sensors, useful in various scientific and industrial applications (Cui et al., 2004).
Future Directions
Piperidine derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
- One possible target could be cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . COX enzymes convert arachidonic acid into prostaglandins (PGE2), thromboxane, and prostacyclin. Inhibition of COX enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
- Impact on Bioavailability : The compound’s ADME properties (absorption, distribution, metabolism, and excretion) influence its bioavailability. However, specific details are lacking .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-yl)thiazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves histone deacetylases (HDACs), where this compound acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, thereby influencing gene expression. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions.
Properties
IUPAC Name |
4-piperidin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMORARINGMZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741670-62-2 | |
Record name | 4-(1,3-thiazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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